N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c1-2-9-20-15-13(18)7-4-8-14(15)25-17(20)19-16(22)11-5-3-6-12(10-11)21(23)24/h1,3-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGOINRLLSGYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the propynyl group through a Sonogashira coupling reaction. The final step involves the nitration of the benzamide moiety under controlled conditions to ensure the correct placement of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Molecular Formula
The molecular formula for N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is .
Structural Characteristics
The compound features a benzothiazole core linked to a nitrobenzamide moiety, which contributes to its biological activity. The presence of the chloro and propynyl groups enhances its reactivity and potential for interaction with biological targets.
Medicinal Chemistry
This compound has shown promise as an anticancer agent. Studies have indicated that compounds with similar structures can inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, leading to mitotic arrest .
Biochemical Applications
The compound has been investigated for its role as a biochemical probe. Its ability to selectively bind to certain proteins makes it useful for studying protein interactions and functions.
Case Study: Protein Interaction Studies
Research conducted at a leading university explored the binding affinity of benzothiazole derivatives to target proteins implicated in neurodegenerative diseases. The results suggested that these compounds could serve as lead compounds for developing therapeutics aimed at modulating protein functions involved in disease pathways .
Material Science
In material science, this compound has potential applications in the development of organic semiconductors and sensors.
Case Study: Organic Electronics
Recent advancements in organic electronics have highlighted the use of benzothiazole derivatives as electron transport materials in organic light-emitting diodes (OLEDs). Their favorable charge transport properties make them suitable candidates for enhancing device performance .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells; inhibits tubulin polymerization. |
| Biochemistry | Biochemical Probe | Selectively binds to proteins; useful for studying protein interactions. |
| Material Science | Organic Semiconductors | Used as electron transport materials in OLEDs; enhances device performance through charge transport. |
Mechanism of Action
The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, generating reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Analysis :
- The fused benzothiazole core in the target compound increases rigidity and π-conjugation compared to non-fused analogs in and . This may enhance binding affinity in biological targets .
- The propargyl group in the target enables alkyne-specific reactivity (e.g., cycloadditions), absent in compared compounds .
Substituent Effects on Physicochemical Properties
Analysis :
- Nitro and cyano groups (target and ) reduce solubility due to strong electron-withdrawing effects. Methyl or methoxy groups () improve solubility .
Analysis :
Analysis :
- The nitro group in the target compound is critical for redox-mediated enzyme inhibition, similar to nitazoxanide derivatives .
Biological Activity
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a synthetic organic compound that has drawn attention in pharmacological research due to its unique chemical structure and potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory effects.
Chemical Structure
The compound's structure is characterized by:
- A benzothiazole ring , which contributes to its biological activity.
- A prop-2-ynyl substituent , enhancing its interaction with biological targets.
- A nitro group at the benzamide position, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing benzothiazole and related structures exhibit a range of biological activities:
Antitumor Activity
Several studies have highlighted the antitumor potential of benzothiazole derivatives. For instance:
- Mechanism of Action : Benzothiazole derivatives often target DNA replication and protein synthesis pathways, leading to apoptosis in cancer cells. The specific compound N-(4-chlorophenyl)benzothiazole has shown nanomolar activity against various cancer cell lines, including breast and ovarian cancers .
Anti-inflammatory Effects
Benzothiazoles have also been studied for their anti-inflammatory properties. For example:
- In Vivo Studies : Compounds similar to this compound have demonstrated significant anti-inflammatory effects in models of arthritis and autoimmune diseases .
Structure-Activity Relationship (SAR)
The effectiveness of benzothiazole compounds is often linked to their substituents:
- Chloro Substituents : Enhance potency against tumor cells.
- Alkyl Groups : Such as propynyl groups, can improve lipophilicity and cellular uptake.
- Nitro Groups : May enhance interaction with specific enzymes or receptors involved in tumor progression.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study evaluated the effects of a related benzothiazole compound on human breast cancer cell lines. Results showed significant inhibition of cell proliferation at low concentrations, suggesting potential for development as an anticancer agent .
- Anti-inflammatory Research : Another study assessed the anti-inflammatory activity of a similar compound in mouse models of arthritis. The results indicated a reduction in inflammatory markers and joint swelling, supporting its therapeutic potential for inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves coupling reactions between functionalized benzothiazole precursors and nitrobenzamide derivatives. For example:
- Step 1 : React 4-chloro-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride in pyridine under reflux (24–48 hours) .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from methanol.
- Key variables : Temperature (room temp vs. reflux), solvent polarity, and stoichiometry of reagents. Example yield optimization:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | CH₂Cl₂ | 25 | 62 |
| DMAP | THF | 60 | 78 |
| Data adapted from thiazole-amide coupling methods . |
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assign peaks for the Z-configuration imine proton (δ 8.2–8.5 ppm) and nitro group resonance (δ 152–155 ppm in ¹³C) .
- X-ray crystallography : Resolve the non-planar conformation of the benzothiazole and nitrobenzamide moieties, confirming intramolecular hydrogen bonds (N–H···O) .
- FTIR : Validate amide C=O stretch (~1680 cm⁻¹) and nitro group asymmetry (~1530 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles (due to skin/eye irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal : Neutralize with 10% NaHCO₃ before aqueous disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR/IR data may arise from:
- Tautomerism : The imine group (C=N) can exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify equilibrium states .
- Crystal packing effects : X-ray data (e.g., centrosymmetric dimers via N–H···N bonds) may explain shifts in solid-state vs. solution spectra .
- Method : Compare experimental data with DFT-calculated spectra (B3LYP/6-31G*) to isolate electronic vs. environmental effects .
Q. What strategies optimize biological activity testing for this compound?
- Target selection : Prioritize enzymes with thiazole-binding pockets (e.g., PFOR in anaerobic microbes) based on structural analogs .
- Assay design :
- Use in vitro enzyme inhibition assays (IC₅₀ measurement via UV-Vis kinetics).
- Test against resistant strains to evaluate nitro group redox sensitivity .
- SAR studies : Modify the propynyl group to assess steric vs. electronic contributions to activity .
Q. How can computational modeling predict electronic properties relevant to catalytic applications?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Example:
| Parameter | Value (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -2.8 |
| Gap | 3.4 |
| Data from Gaussian09 simulations . |
- Molecular docking : Model interactions with cytochrome P450 isoforms to predict metabolic stability .
Q. What methodologies address discrepancies in reported reaction mechanisms?
Contradictions in nitro group reduction pathways can be resolved via:
- Isotopic labeling : Track ¹⁵N in nitro→amine conversions using LC-MS.
- In situ Raman spectroscopy : Monitor intermediate formation (e.g., nitroso or hydroxylamine species) .
- Kinetic profiling : Compare rate constants under aerobic vs. anaerobic conditions to identify radical pathways .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for this compound?
- Polymorphism : Recrystallization solvents (e.g., MeOH vs. EtOH) can produce distinct crystal forms.
- Impurities : Trace solvents (DMF, DMSO) may depress melting points. Validate purity via HPLC (≥95% area) .
Methodological Recommendations
- Synthetic reproducibility : Pre-dry solvents over molecular sieves and standardize stoichiometry (±2% tolerance).
- Data validation : Cross-reference crystallographic data (CCDC deposition codes) with in-house results .
- Collaborative studies : Share raw spectral data via repositories (e.g., Zenodo) to resolve interpretation conflicts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
